molecular formula C14H20N4O B2545280 1-[2-Methyl-1-(morpholin-4-yl)propyl]-1H-1,2,3-benzotriazole CAS No. 122668-90-0

1-[2-Methyl-1-(morpholin-4-yl)propyl]-1H-1,2,3-benzotriazole

Cat. No.: B2545280
CAS No.: 122668-90-0
M. Wt: 260.341
InChI Key: IGAJVRPHBHUXAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-Methyl-1-(morpholin-4-yl)propyl]-1H-1,2,3-benzotriazole is a chemical compound that belongs to the class of benzotriazoles. Benzotriazoles are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and material sciences. This particular compound is characterized by the presence of a morpholine ring and a methyl group attached to a propyl chain, which is further connected to a benzotriazole moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-Methyl-1-(morpholin-4-yl)propyl]-1H-1,2,3-benzotriazole typically involves multiple steps. One common method is the “Click” chemistry approach, which is known for its efficiency and high yield. The process begins with the preparation of the azide and alkyne precursors, followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to form the triazole ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-[2-Methyl-1-(morpholin-4-yl)propyl]-1H-1,2,3-benzotriazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions, where the triazole ring acts as an electron-rich center.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Various nucleophiles such as amines, thiols, and halides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

1-[2-Methyl-1-(morpholin-4-yl)propyl]-1H-1,2,3-benzotriazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[2-Methyl-1-(morpholin-4-yl)propyl]-1H-1,2,3-benzotriazole involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase-II inhibitor, the compound binds to the active site of the enzyme, blocking its activity and thereby reducing the conversion of carbon dioxide to bicarbonate . This inhibition can have therapeutic implications in conditions where carbonic anhydrase activity is dysregulated.

Comparison with Similar Compounds

Similar Compounds

  • 1H-Benzotriazole, 1-[2-methyl-1-(4-morpholinyl)propyl]-
  • 4-[2-Methyl-3-(morpholin-4-yl)propyl]benzyl-phenyl-ether
  • 4-[1-Methyl-3-(morpholin-4-yl)propyl]benzyl-phenyl-ether

Uniqueness

1-[2-Methyl-1-(morpholin-4-yl)propyl]-1H-1,2,3-benzotriazole is unique due to its specific structural features, such as the presence of both a morpholine ring and a benzotriazole moiety. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

4-[1-(benzotriazol-1-yl)-2-methylpropyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O/c1-11(2)14(17-7-9-19-10-8-17)18-13-6-4-3-5-12(13)15-16-18/h3-6,11,14H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGAJVRPHBHUXAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(N1CCOCC1)N2C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.